2-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}benzamide
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Overview
Description
2-{[(E)-1-(2-METHOXY-1-NAPHTHYL)METHYLIDENE]AMINO}BENZAMIDE is an organic compound with the molecular formula C19H16N2O2 It is known for its unique structure, which includes a naphthalene ring substituted with a methoxy group and a benzamide moiety
Preparation Methods
The synthesis of 2-{[(E)-1-(2-METHOXY-1-NAPHTHYL)METHYLIDENE]AMINO}BENZAMIDE typically involves the condensation reaction between 2-methoxy-1-naphthaldehyde and 2-aminobenzamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .
Chemical Reactions Analysis
2-{[(E)-1-(2-METHOXY-1-NAPHTHYL)METHYLIDENE]AMINO}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations .
Scientific Research Applications
2-{[(E)-1-(2-METHOXY-1-NAPHTHYL)METHYLIDENE]AMINO}BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-{[(E)-1-(2-METHOXY-1-NAPHTHYL)METHYLIDENE]AMINO}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar compounds to 2-{[(E)-1-(2-METHOXY-1-NAPHTHYL)METHYLIDENE]AMINO}BENZAMIDE include:
2-{[(E)-1-(4-METHOXY-1-NAPHTHYL)METHYLIDENE]AMINO}BENZAMIDE: This compound has a similar structure but with a methoxy group at a different position on the naphthalene ring.
2-{[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]AMINO}BENZAMIDE: This compound has a hydroxyl group instead of a methoxy group, which can significantly alter its chemical and biological properties.
The uniqueness of 2-{[(E)-1-(2-METHOXY-1-NAPHTHYL)METHYLIDENE]AMINO}BENZAMIDE lies in its specific substitution pattern and the resulting properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H16N2O2 |
---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
2-[(2-methoxynaphthalen-1-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C19H16N2O2/c1-23-18-11-10-13-6-2-3-7-14(13)16(18)12-21-17-9-5-4-8-15(17)19(20)22/h2-12H,1H3,(H2,20,22) |
InChI Key |
WLCCEKFQQLZCSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NC3=CC=CC=C3C(=O)N |
Origin of Product |
United States |
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